molecular formula C9H14N2S B11729050 N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

Cat. No.: B11729050
M. Wt: 182.29 g/mol
InChI Key: PBLOCNWOFYSUQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiazole with ethyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolamine
  • N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
  • 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives

Uniqueness

N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to its specific ethyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This unique structure allows it to interact differently with molecular targets, leading to its diverse applications and potential therapeutic benefits .

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H14N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,10,11)

InChI Key

PBLOCNWOFYSUQN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)CCCC2

Origin of Product

United States

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